molecular formula C21H22N4O5 B11425189 4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide

4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11425189
M. Wt: 410.4 g/mol
InChI Key: LPVHXMBZBSZZEO-UHFFFAOYSA-N
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Description

4-Methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with methoxy, nitro, and oxadiazole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Nitration of Benzamide: The nitration of the benzamide core is usually achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures to introduce the nitro group.

    Final Coupling: The final coupling step involves the reaction of the oxadiazole derivative with the nitrated and methoxylated benzamide under basic conditions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: H₂/Pd-C, NaBH₄, LiAlH₄

    Substitution: Br₂, Cl₂, HNO₃, H₂SO₄

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy and methyl groups.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogens, nitro, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The nitro and oxadiazole groups are often found in pharmacologically active compounds.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the oxadiazole ring could interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide lies in its specific substitution pattern and the presence of both nitro and oxadiazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

4-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22N4O5/c1-13(2)24(21(26)16-8-9-18(29-4)17(11-16)25(27)28)12-19-22-20(23-30-19)15-7-5-6-14(3)10-15/h5-11,13H,12H2,1-4H3

InChI Key

LPVHXMBZBSZZEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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